(r)-Piperidin-2-ylmethanol hydrochloride
Overview
Description
®-Piperidin-2-ylmethanol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring attached to a methanol group, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Piperidin-2-ylmethanol hydrochloride typically involves the reduction of the corresponding piperidin-2-one derivative. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in the presence of methanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group, resulting in the formation of ®-Piperidin-2-ylmethanol. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of ®-Piperidin-2-ylmethanol hydrochloride may involve more scalable and cost-effective methods. This can include catalytic hydrogenation processes where hydrogen gas is used in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to achieve the reduction. The subsequent formation of the hydrochloride salt is achieved through acid-base reactions with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions: ®-Piperidin-2-ylmethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of fully saturated piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), hydrogen gas with palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Piperidin-2-one derivatives
Reduction: Fully saturated piperidine derivatives
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
®-Piperidin-2-ylmethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the development of drugs targeting neurological disorders.
Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of various industrially relevant compounds.
Mechanism of Action
The mechanism of action of ®-Piperidin-2-ylmethanol hydrochloride is primarily related to its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological pathways and potentially offering therapeutic benefits for conditions such as depression or anxiety.
Comparison with Similar Compounds
Piperidine: A basic structure similar to ®-Piperidin-2-ylmethanol hydrochloride but without the hydroxyl group.
Piperidin-2-one: The oxidized form of ®-Piperidin-2-ylmethanol hydrochloride.
N-Methylpiperidine: A methylated derivative of piperidine.
Uniqueness: ®-Piperidin-2-ylmethanol hydrochloride is unique due to the presence of both the piperidine ring and the hydroxyl group, which confer specific chemical reactivity and potential biological activity. This dual functionality makes it a valuable intermediate in synthetic chemistry and a compound of interest in medicinal chemistry research.
Properties
IUPAC Name |
[(2R)-piperidin-2-yl]methanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-5-6-3-1-2-4-7-6;/h6-8H,1-5H2;1H/t6-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMUHLXTZRUZDR-FYZOBXCZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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